Enantiomeric Identity: (R)-Configuration vs. Racemic Mixture and (S)-Enantiomer
The (3R)-enantiomer (CAS 1567878-34-5) possesses the absolute (R) configuration at the β-amino carbon, a stereocenter that is typically critical for target engagement in chiral biological systems. The racemic mixture (CAS 1566331-31-4) and the (3S)-enantiomer (CAS 1568076-54-9) are distinct chemical entities that may exhibit divergent binding affinities, metabolic stabilities, and off-target profiles . In the 3-aminopyridine amide class, enantiomeric pairs have been shown to exhibit differential NAMPT biochemical inhibition, as observed with related chiral amides in the Dragovich 2014 study where structurally analogous compounds 51 and 63 displayed IC₅₀ values of 19 nM and 15 nM respectively, differing by ~21% despite sharing the same core scaffold [1]. While direct enantiomer-specific binding data for this exact compound is not publicly available, the principle of stereochemical differentiation is a well-established factor in medicinal chemistry procurement decisions that cannot be mitigated by using racemic material.
| Evidence Dimension | Absolute configuration at β-carbon chiral center |
|---|---|
| Target Compound Data | (3R)-enantiomer, CAS 1567878-34-5, [α]D not publicly reported |
| Comparator Or Baseline | Racemic mixture: CAS 1566331-31-4; (3S)-enantiomer: CAS 1568076-54-9 |
| Quantified Difference | Stereochemical identity differs; potential for divergent biological activity as observed in related 3-aminopyridine amides (up to ~21% difference in NAMPT IC₅₀ between structurally similar compounds in Dragovich 2014) [1] |
| Conditions | Chiral identity confirmed by CAS registration; class-level NAMPT biochemical assay with recombinant human NAMPT enzyme |
Why This Matters
Procurement of the incorrect enantiomer or racemate risks introducing confounding stereochemical variables that can invalidate structure-activity relationship conclusions and lead to false-negative or false-positive hits in screening cascades.
- [1] Dragovich PS, Zhao G, Baumeister T, et al. Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Bioorg Med Chem Lett. 2014;24(3):954-962. doi:10.1016/j.bmcl.2013.12.062 View Source
